molecular formula C27H32N2O4 B600939 N-Isopropyl Carvedilol CAS No. 1246819-01-1

N-Isopropyl Carvedilol

Cat. No. B600939
CAS RN: 1246819-01-1
M. Wt: 448.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl Carvedilol is a compound with the molecular formula C27H32N2O4 . It is a derivative of Carvedilol, which is a nonselective β-adrenergic blocking agent with α1-blocking activity . Carvedilol is used alone or together with other medicines to treat high blood pressure (hypertension) .


Molecular Structure Analysis

The molecular structure of N-Isopropyl Carvedilol is characterized by its molecular formula C27H32N2O4 . The InChI string representation of its structure is InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 . The Canonical SMILES representation is CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O .

Scientific Research Applications

Cardiovascular Pharmacology

N-Isopropyl Carvedilol is a vasodilating, nonselective β-blocker. It exhibits both α1-adrenergic receptor antagonism and β1/β2-adrenergic receptor blocking effects. Its use in cardiovascular medicine includes:

Transdermal Drug Delivery

Researchers have explored carvedilol-loaded ethosomes for transdermal administration:

Analytical Chemistry

In pharmaceutical analysis, N-Isopropyl Carvedilol serves as a reference standard:

Stability-Indicating UPLC Methodology

A stability-indicating ultra-performance liquid chromatographic (UPLC) method was developed for carvedilol determination in combination oral dosage forms. The method adheres to regulatory requirements and ensures reliable quantification .

Polypharmacy Solutions

Fixed-dose combinations containing carvedilol address polypharmacy challenges in the elderly population. These combinations simplify medication regimens and improve adherence .

Mechanism of Action

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .

Biochemical Pathways

Carvedilol’s interaction with beta-adrenergic receptors inhibits the effects of catecholamines, such as adrenaline and noradrenaline, which are involved in the ‘fight or flight’ response . By blocking these effects, Carvedilol reduces heart rate, decreases force of contraction, and lowers blood pressure . Its interaction with alpha-1 adrenergic receptors leads to vasodilation, further reducing blood pressure .

Pharmacokinetics

Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation and glucuronidation .

Result of Action

The molecular and cellular effects of Carvedilol’s action include a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure . These effects can help manage conditions such as hypertension, heart failure, and left ventricular dysfunction .

Action Environment

The action, efficacy, and stability of N-Isopropyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action . Additionally, factors such as pH and temperature can impact the stability of the compound

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBFKUWSKDUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732013
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl Carvedilol

CAS RN

1246819-01-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropyl Carvedilol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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